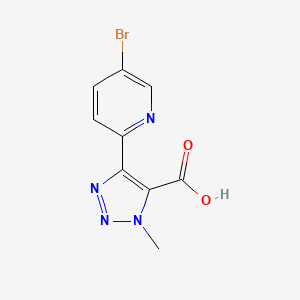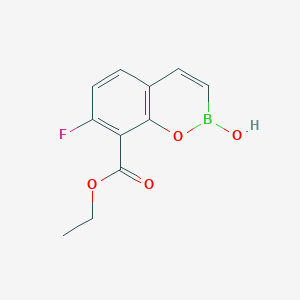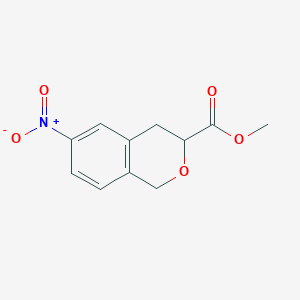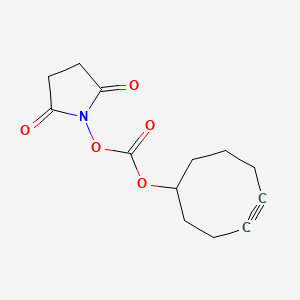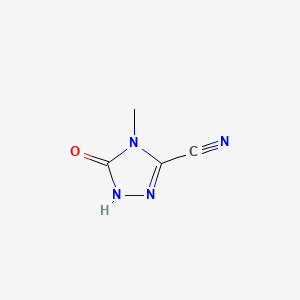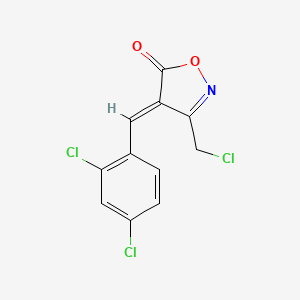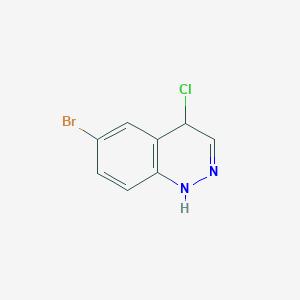
6-Bromo-4-chloro-1,4-dihydrocinnoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-4-chloro-1,4-dihydrocinnoline is a heterocyclic compound with the molecular formula C8H6BrClN2 and a molecular weight of 245.5 g/mol It is a derivative of cinnoline, characterized by the presence of bromine and chlorine atoms at the 6th and 4th positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-Bromo-4-chloro-1,4-dihydrocinnoline involves the reaction of 6-bromoquinoline-4(1H)-one with phosphorus trichloride in toluene. The reaction mixture is refluxed for two hours, after which the product is isolated by filtration and drying .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-4-chloro-1,4-dihydrocinnoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cinnoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
6-Bromo-4-chloro-1,4-dihydrocinnoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Material Science: The compound is investigated for its potential use in the development of novel materials with unique properties.
Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 6-Bromo-4-chloro-1,4-dihydrocinnoline involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and the derivatives being studied. In medicinal chemistry, it may act by inhibiting or activating certain enzymes, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-4-chloroquinoline: Similar in structure but lacks the dihydro component.
6-Bromo-4-hydroxycoumarin: Contains a hydroxyl group instead of a chlorine atom.
Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate: Contains additional functional groups, making it more complex.
Uniqueness
6-Bromo-4-chloro-1,4-dihydrocinnoline is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H6BrClN2 |
|---|---|
Molekulargewicht |
245.50 g/mol |
IUPAC-Name |
6-bromo-4-chloro-1,4-dihydrocinnoline |
InChI |
InChI=1S/C8H6BrClN2/c9-5-1-2-8-6(3-5)7(10)4-11-12-8/h1-4,7,12H |
InChI-Schlüssel |
HSSIQEQNULSDQB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Br)C(C=NN2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Chloro-4-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11758911.png)

